molecular formula C20H30ClN3O2S3 B560153 6H05 CAS No. 1469338-01-9

6H05

Cat. No.: B560153
CAS No.: 1469338-01-9
M. Wt: 476.109
InChI Key: WEEYMZOUPNIHLG-UHFFFAOYSA-N
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Description

K-Ras inhibitors are a class of compounds designed to target and inhibit the activity of the K-Ras protein, which is a small GTPase. K-Ras is one of the most commonly mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . These inhibitors are crucial in cancer therapy as they aim to block the signaling pathways that drive tumor growth and survival.

Comparison with Similar Compounds

K-Ras inhibitors are unique in their ability to target specific mutations within the K-Ras protein. Similar compounds include inhibitors targeting other members of the RAS family, such as HRAS and NRAS . K-Ras inhibitors are distinct in their specificity for K-Ras mutations, particularly the G12C mutation . Other similar compounds include pan-KRAS inhibitors, PROTACs, siRNAs, and PNAs, which target multiple RAS isoforms or employ different mechanisms of action .

List of Similar Compounds

  • HRAS inhibitors
  • NRAS inhibitors
  • Pan-KRAS inhibitors
  • PROTACs
  • siRNAs
  • PNAs

K-Ras inhibitors represent a significant advancement in targeted cancer therapy, offering hope for improved treatment outcomes in patients with K-Ras-driven cancers.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMZOUPNIHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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